molecular formula C16H15N3OS B5778033 3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Cat. No.: B5778033
M. Wt: 297.4 g/mol
InChI Key: JTKDKYBPLTVNBW-UHFFFAOYSA-N
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Description

3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a naphthalene moiety, which is a fused pair of benzene rings, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

The synthesis of 3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common synthetic route starts with the preparation of the naphthalen-1-yloxymethyl precursor, which is then reacted with various reagents to form the triazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, such as the disruption of cellular processes in pathogens. The naphthalene moiety may also contribute to the compound’s ability to interact with hydrophobic regions of proteins, enhancing its binding affinity .

Comparison with Similar Compounds

3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:

    1,2,3-triazole: Known for its use in click chemistry and as a pharmacophore in various drugs.

    1,2,4-triazole: Commonly found in antifungal agents like fluconazole and itraconazole.

    Naphthalen-1-yloxymethyl derivatives: These compounds share the naphthalene moiety and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-10-19-15(17-18-16(19)21)11-20-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKDKYBPLTVNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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